molecular formula C19H15N3O5 B11551008 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate

Cat. No.: B11551008
M. Wt: 365.3 g/mol
InChI Key: UHZPDADBHNPYMW-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of methoxy, pyridinyl, hydrazinylidene, and furan carboxylate groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-methoxy-4-formylphenyl furan-2-carboxylate and pyridin-4-ylcarbonyl hydrazine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization, distillation, and chromatography to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy and furan groups can be oxidized under strong oxidizing conditions.

    Reduction: The hydrazinylidene group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-formylphenyl furan-2-carboxylate
  • Pyridin-4-ylcarbonyl hydrazine
  • 2-methoxypyridine

Uniqueness

Compared to similar compounds, 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C19H15N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C19H15N3O5/c1-25-17-11-13(12-21-22-18(23)14-6-8-20-9-7-14)4-5-15(17)27-19(24)16-3-2-10-26-16/h2-12H,1H3,(H,22,23)/b21-12+

InChI Key

UHZPDADBHNPYMW-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CO3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.